N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride
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Description
Synthesis Analysis
While specific synthesis methods for N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride are not available, pyrrolidine derivatives are generally synthesized by ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . Pyridine-2,6-dicarboxamide derivatives, which share a similar structure, have been synthesized by coupling pyridine-2,6-dicarbonyl dichloride and various aminobenzenesulfonamides .Scientific Research Applications
Polymer Synthesis and Characterization
Researchers have synthesized new polyamides using derivatives of aromatic diamines and 2,5-bis[(4-carboxyanilino) carbonyl] pyridine in a reaction medium that includes N-methyl-2-pyrrolidone. These novel polyamides contain a pyridyl moiety in their main chain and exhibit high yield and solubility at room temperature in polar solvents. Their thermal properties were investigated using thermal gravimetric analysis and differential thermal gravimetry, revealing their potential in polymer science and engineering applications (Faghihi & Mozaffari, 2008).
Antitubercular Activity
A study focused on the synthesis of new dihydropyridines (DHPs) with potential antitubercular activity against Mycobacterium tuberculosis. The research found that some of the synthesized compounds exhibited moderate activity compared to rifampicin, highlighting their potential as antitubercular agents (Amini, Navidpour, & Shafiee, 2008).
Cancer Research
In the domain of cancer research, a potential positron emission tomography (PET) tracer for imaging cancer tyrosine kinase was synthesized. The tracer, N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, was prepared through nucleophilic substitution followed by chromatography, showing potential for cancer imaging applications (Wang, Miller, Sledge, & Zheng, 2005).
Copper Complexes and Ligand Design
Research on new pyridine carboxamide ligands and their complexation to copper(II) has led to the synthesis of mono-, di-, tri-, and tetranuclear copper complexes. This work is significant for understanding the coordination chemistry of copper and has implications for the development of copper-based catalysts and materials (Jain et al., 2004).
Biotransformation Studies
A study on the biotransformation of a new pyrrolidinone cognition-enhancing agent identified several metabolites in human urine, shedding light on the metabolic pathways and potential therapeutic applications of related compounds (Fujimaki, Hashimoto, Sudo, & Tachizawa, 1990).
properties
IUPAC Name |
N,N-dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c1-15(2)12(16)11-6-3-5-10(14-11)9-7-4-8-13-9;;/h3,5-6,9,13H,4,7-8H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVFHVONEZRSGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=N1)C2CCCN2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-6-pyrrolidin-2-ylpyridine-2-carboxamide dihydrochloride |
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